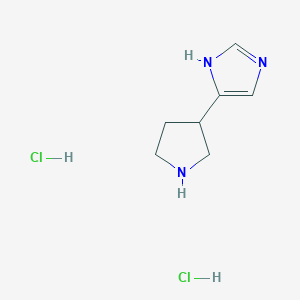

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride

Description

Chemical Overview and Historical Context

The development of this compound emerges from the extensive research into imidazole-containing compounds that began in the late 19th century. The foundational work on imidazole chemistry traces back to 1887 when the German chemist Arthur Rudolf Hantzsch first coined the term "imidazole". This historical context provides the framework for understanding how modern synthetic chemistry has evolved to create complex heterocyclic structures like this compound.

The compound belongs to a class of molecules that combine two significant heterocyclic systems. Imidazole, with its planar five-membered ring containing two nitrogen atoms, has been extensively studied for its amphoteric properties and its presence in numerous biological systems. The integration of the pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, creates a hybrid structure that exhibits unique chemical properties derived from both parent systems.

Historical research has demonstrated that pyrrolidine-containing compounds have gained substantial attention in medicinal chemistry due to their ability to efficiently explore pharmacophore space through their three-dimensional hybridization characteristics. The non-planarity of the pyrrolidine ring contributes to what researchers term "pseudorotation," a phenomenon that enhances the three-dimensional coverage of molecular space. When combined with the aromatic imidazole system, these characteristics result in compounds with distinctive chemical behavior.

The synthesis and characterization of this compound represent modern achievements in heterocyclic chemistry, building upon decades of research into both imidazole and pyrrolidine chemistry. This compound exemplifies the systematic approach to drug discovery and chemical synthesis that characterizes contemporary pharmaceutical research.

Structural Classification within Heterocyclic Compounds

This compound occupies a specific position within the broader classification of heterocyclic compounds. As a member of the azole family, the imidazole portion of the molecule belongs to the five-membered heterocyclic compounds containing nitrogen atoms and exhibiting aromatic characteristics. Azoles are characterized by their five-membered ring structure containing a nitrogen atom and at least one other non-carbon atom as part of the ring system.

The imidazole component specifically belongs to the diazole subclass, featuring two nitrogen atoms within the five-membered ring structure. This structural arrangement creates a highly polar compound with significant solubility in water and amphoteric behavior, allowing the molecule to function both as an acid and as a base. The aromatic nature of the imidazole ring arises from the presence of a planar ring containing six π-electrons, contributing to the overall stability of the molecular structure.

The pyrrolidine component represents a saturated nitrogen heterocycle that differs significantly from its aromatic counterparts. Unlike aromatic systems, pyrrolidine exhibits three-dimensional characteristics that contribute to stereochemical complexity. The five-membered pyrrolidine ring demonstrates considerable flexibility, undergoing conformational changes that influence the overall molecular geometry.

The combination of these two heterocyclic systems creates a unique structural classification. The compound can be categorized as a substituted imidazole where the pyrrolidine group functions as a substituent at the 4-position of the imidazole ring. This arrangement places the compound within the broader category of nitrogen-containing heterocyclic hybrids, molecules that combine multiple heterocyclic systems to achieve specific chemical and biological properties.

The dihydrochloride salt formation further modifies the structural classification by introducing ionic character to the molecule. This salt form enhances water solubility while maintaining the core heterocyclic structure, placing the compound within the category of heterocyclic hydrochloride salts commonly employed in pharmaceutical applications.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science. Within the field of heterocyclic chemistry, this compound represents an important example of how combining different nitrogen-containing ring systems can create molecules with unique properties that differ from either parent system alone. The integration of imidazole and pyrrolidine frameworks demonstrates the principle of molecular hybridization in heterocyclic design.

Research into imidazole derivatives has revealed their fundamental importance as building blocks in medicinal chemistry and various technological applications. The presence of imidazole rings in numerous natural compounds, including the amino acid histidine and the hormone histamine, underscores the biological relevance of this heterocyclic system. The incorporation of pyrrolidine moieties into drug design has been driven by their ability to enhance three-dimensional molecular coverage and contribute to stereochemical diversity.

The synthetic methodologies employed in the preparation of compounds like this compound contribute to the broader understanding of heterocyclic synthesis. Research has shown that the construction of pyrrolo-imidazole hybrid systems involves sophisticated synthetic strategies, including cyclization reactions, cyclocondensation processes, and multi-component reactions. These synthetic approaches have advanced the field by providing efficient routes to complex heterocyclic structures.

From a structural perspective, the compound serves as a model system for studying the interactions between aromatic and saturated nitrogen heterocycles. The conformational flexibility of the pyrrolidine ring combined with the planar nature of the imidazole system creates opportunities for investigating structure-activity relationships and molecular recognition phenomena. Research has demonstrated that the spatial characteristics of pyrrolidine-containing compounds significantly influence their biological activities.

The compound's role in advancing our understanding of salt formation and solubility enhancement represents another area of research significance. The dihydrochloride form exemplifies how salt formation can be employed to modify the physical and chemical properties of heterocyclic compounds without altering their core structural features. This approach has broad implications for drug formulation and delivery system development.

Nomenclature Systems and Identifiers

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds. The systematic name reflects the structural arrangement where a pyrrolidin-3-yl group is attached to the 4-position of the imidazole ring, with the entire system existing as a dihydrochloride salt.

Properties

IUPAC Name |

5-pyrrolidin-3-yl-1H-imidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-8-3-6(1)7-4-9-5-10-7;;/h4-6,8H,1-3H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLAJQFSHNKFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CN=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(3-Pyridyl)-1H-Imidazole

A method has been developed for the preparation of 4-(3-pyridyl)-1H-imidazole, addressing the limitations of existing production techniques to better meet the demands of industrial production. The reaction involves the use of 3-acetylpyridine (II) and 2,2-dibromo-1-(pyridin-3-yl)ethanone hydrobromide (III) to synthesize 4-(3-pyridyl)-1H-imidazole (I). The reaction formula is as follows:

\$$

\text{II} + \text{III} \rightarrow \text{I}

\$$

Synthesis of Imidazole Derivatives

(1-Methyl-1H-imidazol-2-yl)methanol derivatives (4 and 7) can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole. For example, 1-Methyl-2-piperonyloyl-1H-imidazole (3c; 0.69 g, 3 mmol) was added to a solution and stirred for 5 minutes. Stirring was continued for 30 minutes while the mixture was warmed to ambient temperature. Water (5 ml) and ethyl acetate (30 ml) were added and the organic layer was washed with water (5 ml × 2). Removal of the solvent after drying with Na2SO4 gave a crystalline residue, which was purified on a short silica gel column (ethyl acetate as an eluting solvent) followed by recrystallization from CC! to give colorless crystals.

Preparation of N-(3-aminopropyl) imidazole

A method has been developed for preparing N-(3-aminopropyl) imidazole, utilizing imidazole as a raw material. Initially, imidazole undergoes a cyanoethylation reaction with acrylonitrile to produce N-cyanoethyl imidazole. Subsequently, N-(3-aminopropyl) imidazole is obtained through a hydrogenation reduction reaction under Raney nickel catalysis. This two-step synthesis method is characterized by convenient raw material sourcing, low cost, mild reaction conditions, and high yield, making it suitable for industrial production.

Characterization Data of Imidazole Derivatives

Spectroscopic data such as IR and \$$ {}^1 \text{H} $$-NMR are crucial for characterizing synthesized imidazole derivatives. For instance, 2-(3,7-Dimethyl-1-hydroxyoct-6-enyl)-1-methyl-1H-imidazole (4e) exhibits the following characteristics:

- IR (CHC13): 3200 \$$\text{cm}^{-1}\$$ (OH)

- \$$ {}^1 \text{H} $$-NMR (CDC13) δ: 0.93 (d, 3H, CH3CH-, J= 8 Hz), 1.00-2.20 (m, 13H, (CH3)2C =CH(CH2)2CH-(CH3)CH2-), 3.68 (s, 3H, NCH3), 4.79 (t, 1H, -CH(OH)-, J= 9 Hz), 5.02 (t, 1H, -CH =, J= 7 Hz), 6.86 and 6.77 (d each, 1H each)

Chemical Reactions Analysis

Types of Reactions

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and ethyl magnesium bromide . The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl magnesium bromide and 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione in THF produces a light yellow liquid .

Scientific Research Applications

Pharmaceutical Development

Overview

In the realm of pharmaceutical development, 4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride is recognized as a precursor for drugs targeting neurological disorders. Its structure allows it to influence neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression.

Methods and Procedures

The compound is incorporated into larger pharmacophores and subjected to in vitro and in vivo testing. Behavioral changes in animal models are assessed alongside receptor binding studies to evaluate its therapeutic potential.

Results and Outcomes

Studies have indicated that derivatives of this compound can modulate neurotransmitter levels, with significant improvements observed in animal models exhibiting symptoms of neurological disorders. The efficacy is often quantified using IC50 values to express the concentration required to inhibit 50% of enzyme activity, indicating its potential as a therapeutic agent.

Biochemistry

Overview

In biochemistry, this compound serves as a building block for synthesizing various bioactive molecules. Its ability to undergo electrophilic and nucleophilic reactions makes it valuable for creating enzyme inhibitors.

Methods and Procedures

Synthesis often involves alkylation or acylation reactions, leading to derivatives that are then tested for their inhibitory potency against specific enzymes. These synthesized compounds are evaluated through enzyme assays.

Results and Outcomes

The synthesized derivatives frequently exhibit significant biological activity, particularly in inhibiting enzymatic processes related to neurotransmission and cellular signaling pathways. Preliminary data suggest interactions with specific receptors involved in mood regulation.

Analytical Chemistry

Overview

In analytical chemistry, this compound is utilized as a standard reference compound for calibrating analytical instruments such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Methods and Procedures

The compound’s known properties, including retention time and mass-to-charge ratio, are employed in calibration processes. It also aids in developing new analytical techniques by optimizing chromatographic conditions.

Results and Outcomes

Calibration curves generated using this compound confirm its reliability as a standard reference. The optimized methods enhance the reproducibility, resolution, and sensitivity of chromatographic analyses, thereby improving the accuracy of unknown sample measurements.

Therapeutic Development

Overview

this compound plays a pivotal role in developing new therapeutic agents aimed at combating infectious diseases and cancer.

Methods and Procedures

The compound is synthesized into lead compounds that undergo screening for activity against various pathogens or cancer cell lines. These lead compounds are then subjected to further pharmacological evaluation.

Results and Outcomes

Research has shown promising results in the development of lead compounds that demonstrate significant activity against specific cancer cell lines. These findings highlight the compound's potential as a basis for new therapeutic strategies .

Comparative Analysis Table

| Application Field | Key Focus | Methods Used | Results Summary |

|---|---|---|---|

| Pharmaceutical Development | Neurological disorders | In vitro & in vivo testing | Modulation of neurotransmitter levels |

| Biochemistry | Synthesis of bioactive molecules | Alkylation/acylation reactions | Significant enzyme inhibition observed |

| Analytical Chemistry | Calibration of analytical instruments | HPLC & mass spectrometry | Enhanced accuracy in measurements |

| Therapeutic Development | Infectious diseases & cancer therapies | Lead compound synthesis & screening | Promising activity against pathogens/cancer cells |

Mechanism of Action

The mechanism of action of 4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and stereochemistry . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride can be compared with other similar compounds, such as:

Pyrrolizines: These compounds also contain a pyrrolidine ring and are known for their biological activities.

Pyrrolidine-2-one: This compound is another derivative of pyrrolidine with different biological profiles.

Pyrrolidine-2,5-diones: These compounds have a similar structure but different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and imidazole rings, which provides it with distinct chemical and biological properties.

Biological Activity

4-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride, a compound with the molecular formula C7H13Cl2N3, is notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring and a pyrrolidine moiety, which contribute to its chemical reactivity and biological interactions. The dihydrochloride salt form enhances its solubility and stability in biological systems, making it a valuable candidate in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its structure suggests potential interactions with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Key Biological Activities

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, with IC50 values indicating the concentration required to inhibit 50% of enzyme activity. This property is crucial for developing drugs targeting specific enzymatic pathways.

- Antimicrobial Properties : Preliminary studies suggest antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.

- Neurological Effects : It is being explored for its influence on neurotransmitter systems, which may have implications for treating neurological disorders.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, including alkylation and acylation. These methods allow for the modification of the compound's structure to enhance its biological activity.

Synthesis Pathway Example

- Starting Materials : Imidazole derivatives and pyrrolidine derivatives.

- Reactions : Alkylation or acylation reactions at the nitrogen atoms of the imidazole or pyrrolidine rings.

- Purification : The synthesized compound is purified through recrystallization or chromatography.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to this compound, highlighting their notable activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Methyl-4-(3-pyrrolidinyl)-1H-imidazole | Methyl substitution on imidazole | Potentially enhanced bioavailability |

| 4-(2-pyrimidinyl)-1H-imidazole | Pyrimidine instead of pyrrolidine | Antiviral properties observed |

| 2-(pyrrolidin-1-yl)thiazole | Thiazole ring replacing imidazole | Inhibitory effects on specific enzymes |

| 5-(pyrrolidin-3-yl)thiazole | Similar thiazole structure | Antimicrobial activity noted |

These compounds illustrate how minor structural changes can lead to significant variations in biological activity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of this compound:

- Neurotransmitter Modulation : Research has shown that this compound may modulate neurotransmitter systems, potentially influencing mood and cognition pathways. Further studies using molecular docking techniques are necessary to elucidate these interactions more clearly .

- Antimicrobial Evaluation : In vitro assays have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds derived from similar scaffolds have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains .

- Enzyme Assays : Enzyme assays conducted on synthesized derivatives indicated that they could serve as effective inhibitors of key enzymes involved in disease processes. The inhibition profiles suggest potential applications in drug discovery for conditions like cancer and infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For imidazole derivatives, common reagents include hydrogen peroxide (oxidation) and sodium borohydride (reduction) under controlled pH (6–8) and temperatures (25–80°C) . Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) suggests feasible routes by prioritizing precursors like pyrrolidine-substituted intermediates . Optimize yields by adjusting stoichiometry of amines and carbonyl precursors, as demonstrated in substituted imidazole syntheses .

Q. Which analytical techniques are critical for characterizing structural purity and stereochemistry?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm regioselectivity of the pyrrolidine and imidazole moieties. For diastereomers, chiral HPLC or X-ray crystallography is essential . Mass spectrometry (e.g., ESI-MS) validates molecular weight (e.g., 224.13 g/mol for C₈H₁₅Cl₂N₃) , while FT-IR identifies functional groups like N–H stretches in imidazole (~3150 cm⁻¹) .

Q. How should researchers handle stability and storage of this hygroscopic compound?

- Methodology : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the hydrochloride salt. Stability studies recommend monitoring via TGA/DSC to assess decomposition thresholds (>150°C) . For aqueous solutions, use pH 4–6 buffers to avoid imidazole ring protonation shifts .

Advanced Research Questions

Q. How can contradictory biological activity data for imidazole derivatives be resolved?

- Methodology : Discrepancies in antimicrobial or receptor-binding assays may arise from stereochemical variations (e.g., R vs. S enantiomers). Resolve via enantiomeric separation (chiral columns) and comparative IC₅₀ studies . For example, Dexmedetomidine’s α₂-agonist activity differs by enantiomer, requiring strict stereochemical control in analogs .

Q. What strategies optimize selective functionalization of the imidazole ring for SAR studies?

- Methodology : Use directing groups (e.g., nitro or methyl) at C-2/C-4 positions to enhance electrophilic substitution. For C-5 modifications, employ cross-coupling (Suzuki-Miyaura) with aryl boronic acids . Computational docking (AutoDock Vina) predicts binding affinities of substituted derivatives to targets like GPCRs .

Q. How do solvent effects influence the compound’s reactivity in catalytic applications?

- Methodology : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrolidine nitrogen, while protic solvents (MeOH) stabilize intermediates in SN2 pathways . Solvent-free microwave-assisted synthesis reduces side reactions in imidazole cyclization .

Experimental Design & Data Analysis

Designing a kinetic study to assess metabolic stability in hepatic models:

- Protocol : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS, calculating half-life (t₁/₂) using non-compartmental analysis. Compare to control compounds (e.g., Detomidine HCl) to validate CYP450-mediated metabolism .

Interpreting conflicting cytotoxicity data in cancer cell lines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.